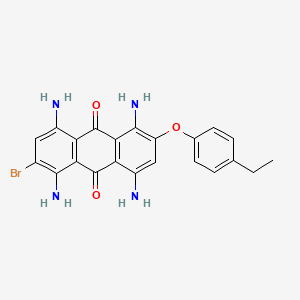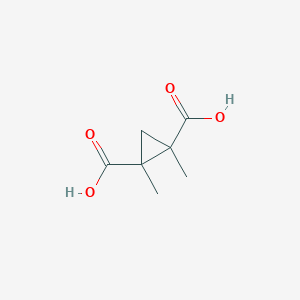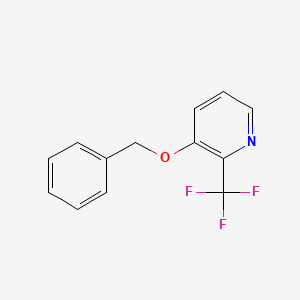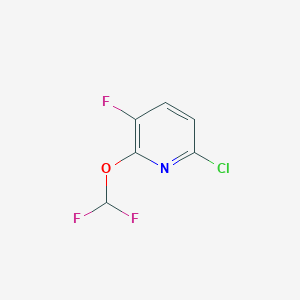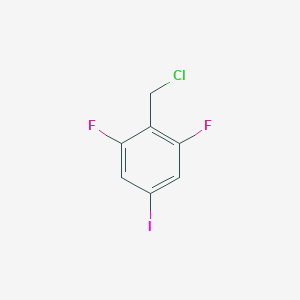
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene typically involves the halogenation of a benzene derivative. One common method includes the chloromethylation of 1,3-difluoro-5-iodobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the electrophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen substituents.
Coupling Reactions: The iodine substituent makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of corresponding alcohols or ketones.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly in the synthesis of halogenated aromatic compounds with biological activity.
Material Science: Utilized in the preparation of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen substituents. This activation facilitates electrophilic aromatic substitution and nucleophilic substitution reactions. The molecular targets and pathways depend on the specific reaction and the nature of the substituents introduced.
Comparison with Similar Compounds
2-(Chloromethyl)-1,3-difluorobenzene: Lacks the iodine substituent, making it less reactive in coupling reactions.
2-(Chloromethyl)-1,3-difluoro-5-bromobenzene: Bromine substituent instead of iodine, affecting reactivity and selectivity in reactions.
2-(Chloromethyl)-1,3-difluoro-5-chlorobenzene: Chlorine substituent instead of iodine, leading to different chemical behavior.
Uniqueness: The presence of iodine in 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene enhances its reactivity in coupling reactions, making it a valuable intermediate in organic synthesis. The combination of chlorine, fluorine, and iodine substituents provides a unique set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C7H4ClF2I |
|---|---|
Molecular Weight |
288.46 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C7H4ClF2I/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 |
InChI Key |
OPDLIOXJSRSBGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


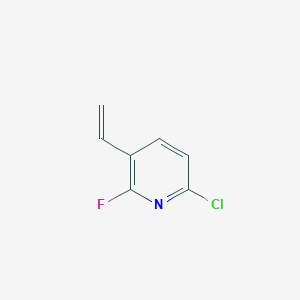
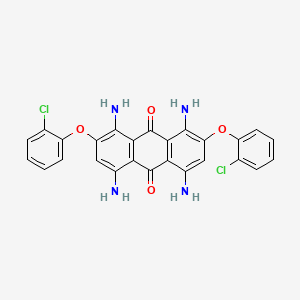
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)





